2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
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Overview
Description
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro and nitro functional groups attached to a phenyl ring, along with a dimethyl-oxopentanamide moiety.
Preparation Methods
The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, a chlorinated benzene derivative, undergoes nitration to introduce the nitro group.
Amidation: The nitrated compound is then reacted with a suitable amine to form the amide linkage.
Chlorination: The final step involves chlorination to introduce the chloro groups at the desired positions.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide include:
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide: This compound has a similar structure but with an acetamide moiety instead of a dimethyl-oxopentanamide.
2-chloro-N-(4-chloro-2-nitrophenyl)-5-nitrobenzamide: This compound has additional nitro groups and a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethyl-oxopentanamide moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
72628-63-8 |
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Molecular Formula |
C13H14Cl2N2O4 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-13(2,3)11(18)10(15)12(19)16-9-6-7(17(20)21)4-5-8(9)14/h4-6,10H,1-3H3,(H,16,19) |
InChI Key |
FKMFWSKVTINOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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